Bis(phenylethynyl)dimethylsilane is an organosilicon compound with the molecular formula and a molecular weight of 260.41 g/mol. It is characterized by the presence of two phenylethynyl groups attached to a silicon atom, which is also bonded to two methyl groups. The compound is notable for its versatility in chemical reactions and applications in various fields, including chemistry, biology, and materials science.
Bis(phenylethynyl)dimethylsilane can be sourced from chemical suppliers and is classified as an organosilicon compound. Its CAS number is 2170-08-3, indicating its unique identification in chemical databases. This compound is often utilized as a precursor in the synthesis of other organosilicon compounds and as a reagent in organic transformations .
The synthesis of bis(phenylethynyl)dimethylsilane can be achieved through several methods:
The molecular structure of bis(phenylethynyl)dimethylsilane features a silicon atom central to two phenylethynyl groups and two methyl groups. The compound's structure can be represented as follows:
Bis(phenylethynyl)dimethylsilane participates in various chemical reactions:
The mechanism of action for bis(phenylethynyl)dimethylsilane involves its participation in various chemical transformations due to its reactive functional groups. The silicon atom acts as a central hub for bonding interactions, allowing for coordination with metal centers (e.g., platinum complexes) via its phenylethynyl groups. This bidentate ligand behavior enables the formation of complex structures that can facilitate further reactions or applications in materials science.
Bis(phenylethynyl)dimethylsilane has diverse applications across several scientific fields:
The Grignard-mediated pathway represents a cornerstone in synthesizing bis(phenylethynyl)dimethylsilane. This approach begins with generating phenylacetylide anions through reaction of terminal alkyne precursors with organomagnesium reagents. Phenylacetylene reacts with ethylmagnesium bromide in anhydrous tetrahydrofuran (THF) to form phenylethynylmagnesium bromide, with THF's solvating power being essential for stabilizing the organometallic intermediate [1]. The resulting Grignard reagent then undergoes nucleophilic attack on electrophilic silicon centers in dimethylchlorosilane through a SN2-Si mechanism. This stepwise addition is crucial for preventing disilylation byproducts:
Table 1: Grignard-Mediated Synthesis Optimization Parameters
Parameter | Optimal Condition | Effect on Yield |
---|---|---|
Solvent System | Anhydrous THF | Maximizes solubility of organomagnesium species |
Temperature Profile | -10°C to 25°C (gradient) | Controls exothermicity while maintaining reactivity |
Addition Rate | Slow addition of silane | Prevents disilylation byproducts |
Halogen Selection | Chlorosilane > Bromosilane | Minimizes salt elimination side reactions |
The polar carbon-magnesium bond (δ⁻C-Mgδ⁺) facilitates nucleophilic attack on silicon, with THF coordination to magnesium enhancing reagent stability and reactivity [1]. Vinyl/aryl halides require THF rather than diethyl ether due to its higher boiling point and superior solvation power. This method delivers bis-addition products in 75-85% isolated yields after aqueous workup and purification.
Organolithium chemistry provides a complementary route featuring enhanced nucleophilicity and faster reaction kinetics. Deprotonation of phenylacetylene occurs via reaction with n-butyllithium in hexanes/THF mixtures, generating phenylethynyllithium with concomitant butane evolution. This reagent exhibits superior reactivity compared to Grignard analogs, enabling reactions at cryogenic temperatures (-78°C) to maximize selectivity:
Table 2: Solvent Influence on Organolithium Reactions
Solvent System | Reaction Temperature | Advantages | Limitations |
---|---|---|---|
THF/Hexane (1:3) | -78°C to 0°C | Excellent solubility | Potential THF decomposition |
Pure THF | -40°C | Higher reaction rates | Increased disilylation |
Diethyl Ether | -30°C | Good stability | Lower boiling point |
The chemodifferentiation strategy involves controlled addition of dimethylchlorosilane to the lithiated acetylide at -78°C, preventing symmetrical disilylation byproducts. This approach capitalizes on the kinetic preference for monosubstitution before the second alkynylation proceeds at moderately elevated temperatures (0-25°C). The enhanced nucleophilicity of organolithium reagents enables near-quantitative conversion of monoadduct intermediates to the target bis(phenylethynyl)dimethylsilane, with isolated yields reaching 90-92% after aqueous quench and distillation [1] [6].
Transition metal catalysis enables direct Si-H functionalization through dehydrogenative coupling, representing an atom-economical alternative to stoichiometric methodologies. Platinum complexes, particularly Karstedt's catalyst (Pt₂[(CH₂=CHSiMe₂)₂O]₃), efficiently mediate the coupling between dimethylsilane (Me₂SiH₂) and phenylacetylene through a Chalk-Harrod mechanism:
The regioselectivity favors β-(E)-products exclusively when catalyzed by platinum, with catalyst loadings as low as 50 ppm achieving >95% conversion within 3 hours at 60°C [6]. Palladium-based systems offer complementary selectivity when employing XPhos ligands (Pd/XPhos = 1:1.2 ratio), which prevent Pd nanoparticle formation and enable turnover numbers exceeding 1,200. Copper catalysis with N-heterocyclic carbene ligands (e.g., IPrCuCl) provides cost-effective alternatives effective at 80-100°C, particularly for sterically encumbered alkynes.
Recent advances include p-block aluminum catalysts (Al(NMe₂)₃) that facilitate dehydrocoupling through a unique mechanism involving hypervalent silicon intermediates. Though currently limited in substrate scope, these systems represent emerging frontiers in main-group catalysis for Si-C bond formation [3] [6].
The dielectric environment profoundly influences reaction pathways and kinetics. Polar aprotic solvents like N,N-dimethylformamide (DMF) accelerate organolithium reactions by enhancing carbanion nucleophilicity but risk promoting competitive side reactions. Conversely, hydrocarbon solvents (toluene, hexane) minimize ionic dissociation but reduce reagent solubility:
Table 3: Solvent and Temperature Optimization Matrix
Condition | Reaction Rate Constant (k, s⁻¹) | Byproduct Formation | Activation Energy (Eₐ) |
---|---|---|---|
THF (25°C) | 3.2 × 10⁻³ | Moderate | 45 kJ/mol |
THF (0°C) | 1.1 × 10⁻³ | Low | - |
Diethyl ether (-30°C) | 7.8 × 10⁻⁴ | Low | 52 kJ/mol |
Toluene (80°C) | 4.5 × 10⁻³ (catalytic) | Catalyst-dependent | 38 kJ/mol (catalytic) |
Temperature profoundly impacts reaction selectivity, with cryogenic conditions (-78°C) essential for organolithium routes to prevent disilylation. The Arrhenius relationship reveals a temperature coefficient (Q₁₀) of approximately 2.3 for catalytic hydrosilylation, indicating significant rate acceleration with heating [9]. However, thermal degradation pathways become dominant above 110°C, necessitating precise thermal management. Mixed solvent systems (THF:toluene = 1:4) balance nucleophile activation and thermal stability for large-scale implementation.
Commercial production employs continuous flow chemistry to overcome limitations of batch processing. Multi-stage microreactor systems achieve precise control over reaction parameters:
This approach reduces residence time distribution by 85% compared to batch reactors, minimizing byproduct formation and improving space-time yields to >3.5 kg/L·day [5]. Process analytical technology (PAT) enables real-time monitoring through Raman spectroscopy and UV/Vis spectrophotometry, allowing adaptive control of stoichiometric ratios within ±1.5% of setpoints.
Autonomous AI optimization systems employing deep reinforcement learning (DRL) represent the frontier of process intensification. These systems leverage machine teaching from subject matter expertise to build process simulators that train AI agents to dynamically adjust parameters:
Table 4: Industrial Production Performance Metrics
Parameter | Batch Process | Continuous Flow | AI-Optimized System |
---|---|---|---|
Typical Yield | 78-82% | 88-92% | 93-96% |
Purity (HPLC) | >98.0% | >99.2% | >99.5% |
Production Scale | <500 kg/batch | >2 MT/day | >5 MT/day |
Energy Consumption | High | Moderate | Optimized |
These integrated systems demonstrate how model-predictive control and reinforcement learning transform traditional chemical manufacturing, particularly for sensitive organometallic processes requiring precise stoichiometric control and thermal management.
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